NSC 18702
Description
NSC 18702 is a complex organic compound with a unique structure that includes multiple hydroxyl groups, amino groups, and a cyclohexyl ring
Properties
CAS No. |
10225-46-4 |
|---|---|
Molecular Formula |
C22H44N8O16S |
Molecular Weight |
610.6 g/mol |
IUPAC Name |
N-[2-[2-[2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-N-methylmethanimidamide |
InChI |
InChI=1S/C22H42N8O12/c1-6-22(38,4-32)17(42-18-10(30(2)5-23)14(36)11(33)7(3-31)40-18)19(39-6)41-16-9(29-21(26)27)12(34)8(28-20(24)25)13(35)15(16)37/h5-19,23,31-38H,3-4H2,1-2H3,(H4,24,25,28)(H4,26,27,29) |
InChI Key |
NILIZBVATKKSNN-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)N(C)C=N)(CO)O |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)N(C)C=N)(CO)O.OS(=O)(=O)O |
Synonyms |
STREPOMYCIN, FORMIMIDOYLDIHYDRO, SESQUISULFATE SALT |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 18702 involves multiple steps, including the formation of the cyclohexyl ring and the attachment of various functional groups. The reaction conditions typically require anhydrous solvents and specific catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
NSC 18702 can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino groups can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the amino groups may yield primary or secondary amines .
Scientific Research Applications
NSC 18702 has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of NSC 18702 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other polyhydroxy and polyamino cyclohexyl derivatives, such as:
- N1,N2-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide
- 6-[6-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid .
Uniqueness
NSC 18702 is unique due to its specific arrangement of functional groups and its potential for diverse chemical reactions and biological activities. This uniqueness makes it a valuable compound for further research and development .
Q & A
How should a research question for studying NSC 18702 be formulated to ensure scientific rigor?
- Methodological Answer : A robust research question should be specific, testable, and grounded in gaps identified during literature review. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate its viability . Avoid yes/no questions; instead, focus on relationships between variables (e.g., "How does this compound modulate [specific pathway] in [cell type/model] under [conditions]?"). Ensure alignment with theoretical foundations and prior studies .
Q. What are best practices for designing experiments to evaluate this compound's mechanism of action?
- Methodological Answer :
- Define variables : Clearly distinguish independent (e.g., this compound concentration), dependent (e.g., apoptosis rate), and controlled variables (e.g., temperature, cell density) .
- Control groups : Include positive/negative controls and replicate experiments to minimize bias .
- Sample size : Use power analysis to determine adequate sample size, ensuring statistical validity .
- Table 1 : Example Experimental Design
| Variable Type | Example | Control Mechanism |
|---|---|---|
| Independent | This compound (0–50 µM) | Dose-response curve |
| Dependent | Caspase-3 activity | Baseline measurement |
| Controlled | Incubation time (24h) | Fixed protocol |
Q. How can conflicting data from this compound studies be systematically analyzed?
- Methodological Answer :
- Replication : Verify results through independent replication .
- Statistical checks : Apply tests for outliers (e.g., Grubbs' test) and assess measurement error .
- Contextual factors : Compare experimental conditions (e.g., cell lines, assay protocols) across studies .
- Meta-analysis : Pool data from multiple studies to identify trends or biases .
Q. What ethical considerations apply to data collection in this compound research?
- Methodological Answer :
- Institutional Review : Obtain approval for studies involving human/animal subjects .
- Data anonymization : Protect participant identities in clinical or epidemiological studies .
- Transparency : Disclose conflicts of interest and funding sources in publications .
Advanced Research Questions
Q. How can advanced statistical methods resolve ambiguities in this compound dose-response relationships?
- Methodological Answer :
- Non-linear modeling : Use sigmoidal or Hill equations to fit dose-response curves .
- Bayesian inference : Incorporate prior data to refine parameter estimates .
- Bootstrap resampling : Assess confidence intervals for EC50/IC50 values .
- Table 2 : Statistical Approaches for Dose-Response Analysis
| Method | Application | Software/Tool |
|---|---|---|
| Hill Equation | Curve fitting | GraphPad Prism |
| Bayesian Hierarchical Model | Multi-study synthesis | Stan/PyMC3 |
| Bootstrapping | Uncertainty estimation | R/Python |
Q. What interdisciplinary strategies enhance this compound's therapeutic potential assessment?
- Methodological Answer :
- Computational modeling : Predict this compound's binding affinity using molecular docking (e.g., AutoDock) .
- Omics integration : Combine transcriptomics/proteomics data to map pathway interactions .
- Cross-disciplinary collaboration : Engage pharmacologists, bioinformaticians, and clinicians to validate hypotheses .
Q. How can reproducibility challenges in this compound studies be mitigated?
- Methodological Answer :
- Detailed protocols : Publish step-by-step methodologies, including reagent lot numbers and instrument settings .
- Open data : Share raw data and code via repositories like Zenodo or GitHub .
- Negative results reporting : Document non-significant findings to reduce publication bias .
Q. What methodologies validate this compound's target specificity in complex biological systems?
- Methodological Answer :
- CRISPR-Cas9 knockout : Confirm target dependency by silencing suspected pathways .
- Off-target screening : Use proteome-wide assays (e.g., thermal proteome profiling) .
- Orthogonal assays : Validate findings with independent techniques (e.g., SPR for binding affinity) .
Synthesizing Findings
Q. How should conflicting results between in vitro and in vivo this compound studies be interpreted?
- Methodological Answer :
- Pharmacokinetic analysis : Assess bioavailability, metabolism, and tissue distribution discrepancies .
- Microenvironment factors : Compare in vitro conditions (e.g., 2D vs. 3D cultures) to in vivo microenvironments .
- Table 3 : Key Differences in Experimental Models
| Factor | In Vitro | In Vivo |
|---|---|---|
| Complexity | Low (controlled) | High (dynamic) |
| Metabolic Activity | Limited | Hepatic/CYP450 involvement |
| Immune Interaction | Absent | Present |
Q. What frameworks guide the translation of this compound research into preclinical applications?
- Methodological Answer :
- ADME-Tox profiling : Evaluate absorption, distribution, metabolism, excretion, and toxicity .
- PK/PD modeling : Link pharmacokinetics to pharmacodynamic outcomes .
- Regulatory alignment : Follow FDA/EMA guidelines for IND-enabling studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
